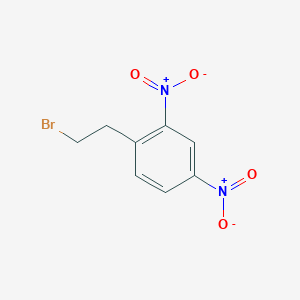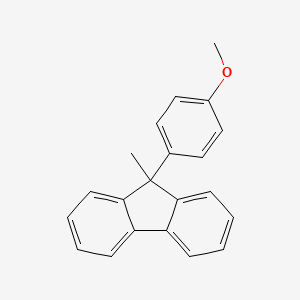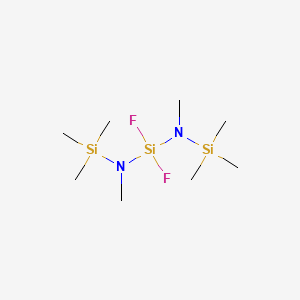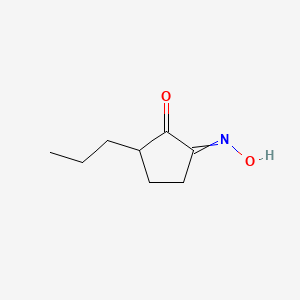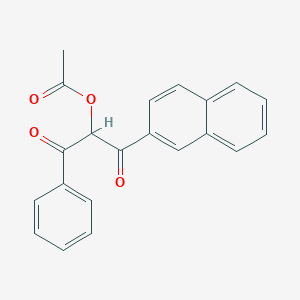
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, a dioxo group, and a phenylpropan-2-yl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the condensation of naphthalene derivatives with appropriate acylating agents. One common method involves the reaction of naphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and naphthalene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparación Con Compuestos Similares
Naphthalen-2-yl acetate: Shares the naphthalene core structure but differs in the functional groups attached.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives: Structurally similar but with different heterocyclic components
Uniqueness: 1-(Naphthalen-2-yl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60615-35-2 |
|---|---|
Fórmula molecular |
C21H16O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
(1-naphthalen-2-yl-1,3-dioxo-3-phenylpropan-2-yl) acetate |
InChI |
InChI=1S/C21H16O4/c1-14(22)25-21(19(23)16-8-3-2-4-9-16)20(24)18-12-11-15-7-5-6-10-17(15)13-18/h2-13,21H,1H3 |
Clave InChI |
BWAJVMIZXLGWDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


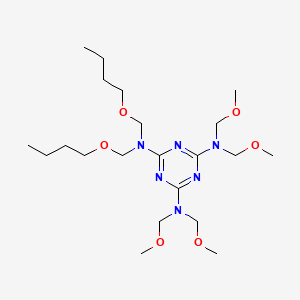
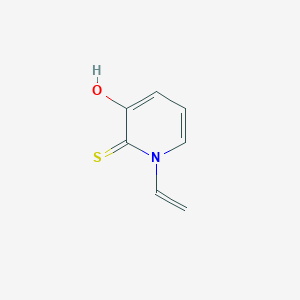
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
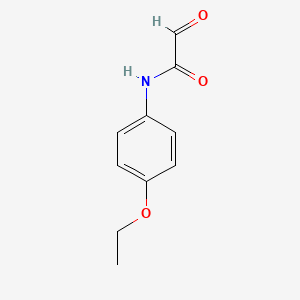
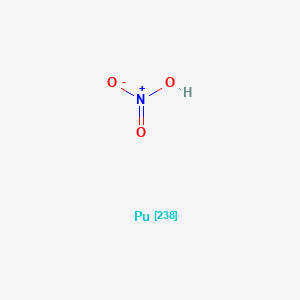
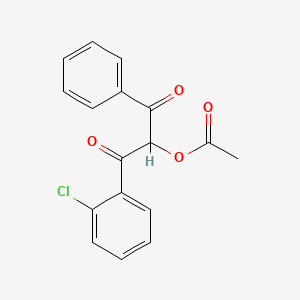
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
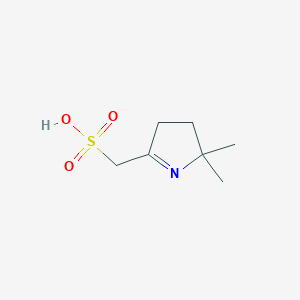
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
